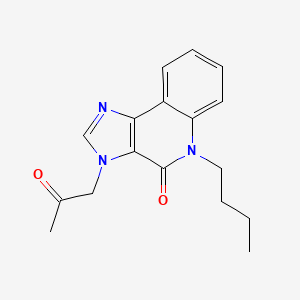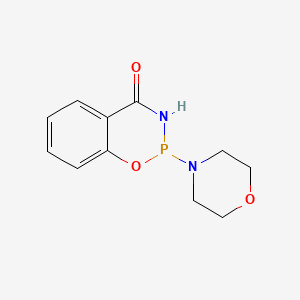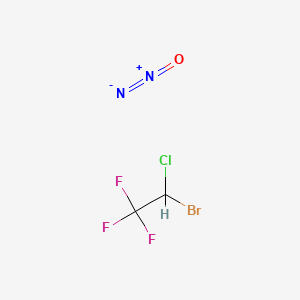
Halothane nitrous oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halothane nitrous oxide is a combination of two inhalation anesthetics, halothane and nitrous oxide. Halothane, a halogenated hydrocarbon, is used for the induction and maintenance of general anesthesia. It is known for its rapid induction and minimal excitement during administration When used together, these compounds provide a balanced anesthesia with enhanced muscle relaxation and pain relief .
Preparation Methods
Synthetic Routes and Reaction Conditions: Halothane is synthesized through the halogenation of trichloroethylene with bromine and chlorine in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective formation of halothane . Nitrous oxide is produced industrially by the thermal decomposition of ammonium nitrate, which is heated to around 240°C to yield nitrous oxide and water vapor .
Industrial Production Methods: The industrial production of halothane involves large-scale halogenation reactors where trichloroethylene is reacted with bromine and chlorine. The product is then purified through distillation and other separation techniques to obtain high-purity halothane . Nitrous oxide production involves the decomposition of ammonium nitrate in large reactors, followed by purification steps to remove impurities and ensure the gas meets medical-grade standards .
Chemical Reactions Analysis
Types of Reactions: Halothane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . Nitrous oxide can participate in oxidation-reduction reactions and can act as an oxidizing agent in certain chemical processes .
Major Products Formed: The major products formed from the reactions of halothane include trifluoroacetic acid and bromide ions when it undergoes oxidative metabolism in the liver . Nitrous oxide, when used as an oxidizing agent, can produce nitrogen and oxygen as major products .
Scientific Research Applications
Halothane nitrous oxide has a wide range of scientific research applications. In chemistry, it is used to study the effects of anesthetics on chemical reactions and molecular interactions . In biology, it is used to investigate the physiological effects of anesthesia on various biological systems . In medicine, this compound is used in surgical procedures to provide anesthesia and pain relief . Additionally, it has applications in the study of neurophysiology and the mechanisms of anesthetic action .
Mechanism of Action
Halothane exerts its effects by acting on multiple ion channels, including potassium channels in cholinergic neurons, which ultimately depresses nerve conduction, breathing, and cardiac contractility . Nitrous oxide acts on the central nervous system by modulating the activity of neurotransmitters and ion channels, leading to analgesia and anesthesia . The combination of halothane and nitrous oxide provides a synergistic effect, enhancing the overall anesthetic and analgesic properties .
Comparison with Similar Compounds
Halothane nitrous oxide can be compared with other inhalation anesthetics such as isoflurane, sevoflurane, and desflurane. These compounds share similar anesthetic properties but differ in their chemical structures, solubilities, and pharmacokinetics . Halothane is unique in its rapid induction and minimal excitement during administration, while nitrous oxide is known for its analgesic properties and rapid onset of action . Other similar compounds include methoxyflurane and enflurane, which also have distinct pharmacological profiles .
Properties
CAS No. |
39298-15-2 |
|---|---|
Molecular Formula |
C2HBrClF3N2O |
Molecular Weight |
241.39 g/mol |
IUPAC Name |
2-bromo-2-chloro-1,1,1-trifluoroethane;nitrous oxide |
InChI |
InChI=1S/C2HBrClF3.N2O/c3-1(4)2(5,6)7;1-2-3/h1H; |
InChI Key |
CYYHGESEUSOULR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(Cl)Br.[N-]=[N+]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



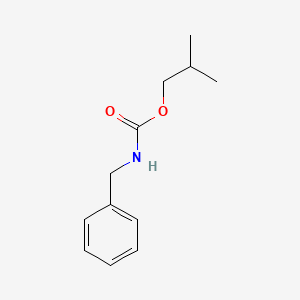

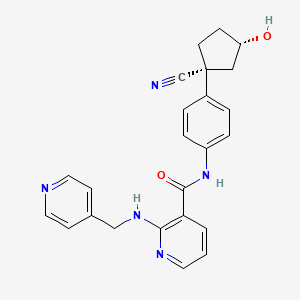
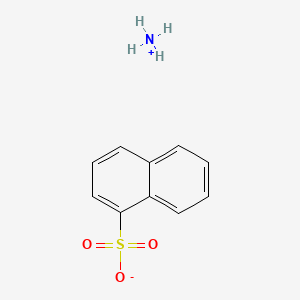

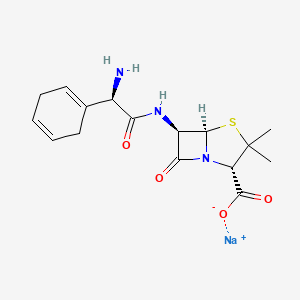


![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)
